molecular formula C7H7Cl2N3O2S B103838 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine CAS No. 145783-14-8

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Cat. No.: B103838
CAS No.: 145783-14-8
M. Wt: 268.12 g/mol
InChI Key: DDEDQHVHVPJFAC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is the ADP purinergic receptor P2Y12 on human platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting and wound healing.

Mode of Action

This compound acts as a potent antagonist of the P2Y12 receptor . By binding to this receptor, it inhibits the action of ADP, a molecule that normally triggers platelet aggregation by activating the P2Y12 receptor. This inhibition prevents platelet aggregation, thereby reducing the likelihood of blood clot formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 5-nitro-2-propylthiopyrimidine-4,6-diol and this compound .

Scientific Research Applications

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is primarily used as an intermediate in the synthesis of ticagrelor, a potent antagonist of the ADP purinergic receptor P2Y12 on human platelets. This makes it valuable in the field of medicinal chemistry for developing antiplatelet drugs . Additionally, it is used in organic synthesis and as a research tool in life sciences .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(propylthio)pyrimidine
  • 5-Nitro-2-(propylthio)pyrimidine
  • 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine

Uniqueness

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is unique due to its specific structure, which makes it an essential intermediate in the synthesis of ticagrelor. Its ability to undergo specific nitration and chlorination reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEDQHVHVPJFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624098
Record name 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145783-14-8
Record name 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145783-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine significant in pharmaceutical chemistry?

A1: this compound is a crucial intermediate in the synthesis of Ticagrelor [, ]. Ticagrelor is an antiplatelet drug used to prevent blood clots in individuals with a history of heart attack or stroke. The efficient synthesis of this intermediate is important for the cost-effective production of Ticagrelor.

Q2: What are the advantages of the synthetic method for this compound described in the research?

A2: The research highlights a novel synthetic method for this compound that boasts several advantages []. This method involves readily available starting materials and proceeds through simple, environmentally friendly reactions. These factors make the synthesis more economical and suitable for large-scale industrial production of Ticagrelor.

Q3: How is this compound controlled during the manufacturing of Ticagrelor?

A3: Due to its potential genotoxicity, this compound is carefully monitored as an impurity in Ticagrelor Active Pharmaceutical Ingredient (API) []. A highly sensitive LC-QTOF-MS/MS method has been developed and validated for its identification and quantification. This method utilizes a derivatization step to enhance detection sensitivity, ensuring the safety and quality of the final drug product.

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